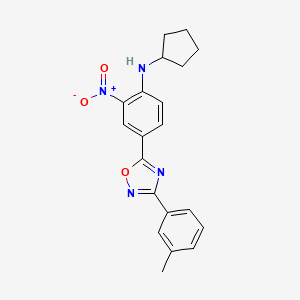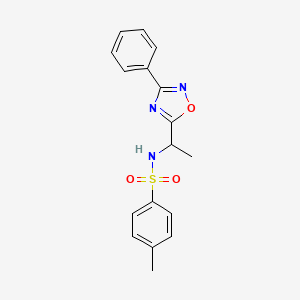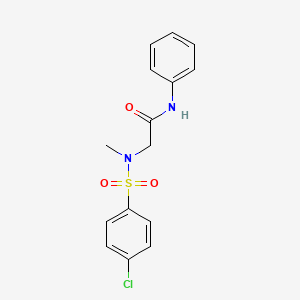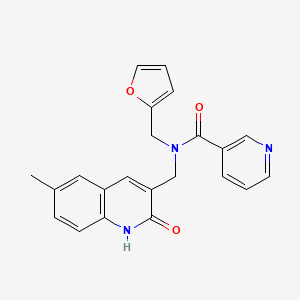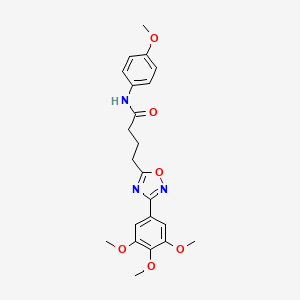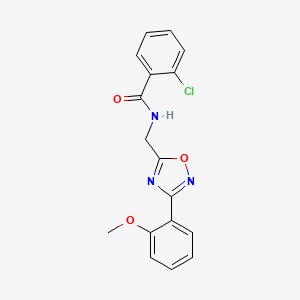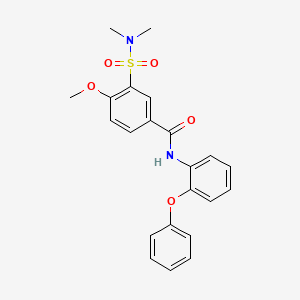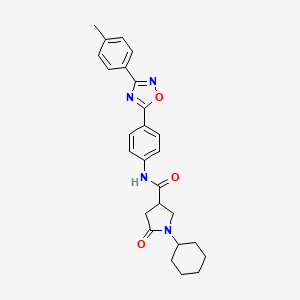
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as Compound A, is a synthetic compound that has been the focus of scientific research due to its potential as a therapeutic agent. This compound has been found to have significant biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. Inhibition of this pathway by 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A leads to the suppression of pro-inflammatory cytokine production and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. In addition, it has been found to inhibit the growth of cancer cells and induce cell death in vitro. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A in lab experiments is its specificity for the NF-κB signaling pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one limitation of using 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. One area of research is the development of more efficient synthesis methods to increase the yield and purity of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. Another area of research is the investigation of the potential of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A in combination with other therapeutic agents for the treatment of cancer and other diseases is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A involves the reaction of 4-chlorophenol with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with acetic acid to produce 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A. This synthesis method has been optimized to produce high yields of 2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A with high purity.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide A has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, it has been shown to have potential as a treatment for cardiovascular diseases, neurodegenerative diseases, and diabetes.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-16-21-18(25-22-16)12-3-7-14(8-4-12)20-17(23)11-24-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSINCZHOVZLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

